molecular formula C24H15ClFN3O2 B2974063 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866588-49-0

3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2974063
CAS No.: 866588-49-0
M. Wt: 431.85
InChI Key: YBZONIKVCBICTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic heteroaromatic system comprising a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural elements include:

  • Substituents: A 4-chlorophenyl group at position 3 and a 4-fluorobenzyl group at position 3.

Properties

IUPAC Name

5-(4-chlorophenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O2/c25-16-5-3-15(4-6-16)23-19-12-29(11-14-1-7-17(26)8-2-14)20-10-22-21(30-13-31-22)9-18(20)24(19)28-27-23/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZONIKVCBICTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazoloquinoline core fused with a dioxole moiety. The presence of halogenated phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives. For instance, derivatives similar to our compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
3-amino-4-(4-hydroxyphenyl)...6.5Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]...7.0Downregulation of iNOS and COX-2
3-(4-chlorophenyl)-... TBDTBD

Anticancer Activity

The anticancer potential of similar pyrazoloquinoline derivatives has also been investigated extensively. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and melanoma (C-32) cells. The proposed mechanisms include the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins such as p53 and BAX .

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 (µM)Mechanism
MDA-MB-2313-(4-chlorophenyl)-... TBDApoptosis induction
A5493-(4-chlorophenyl)-... TBDCell cycle arrest
C-323-(4-chlorophenyl)-... TBDModulation of BAX/p53

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen atoms on the phenyl rings significantly influences its pharmacological profile. For instance, substitution patterns on the aromatic rings can enhance binding affinity to target proteins or alter metabolic stability .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study evaluated several pyrazoloquinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that compounds with specific substitutions exhibited IC50 values comparable to established anti-inflammatory agents .
  • Case Study on Anticancer Efficacy : In vitro tests demonstrated that certain derivatives led to significant cytotoxicity against cancer cell lines while sparing normal fibroblasts, highlighting their selective toxicity .

Comparison with Similar Compounds

Pyrazolo[4,3-c]Pyridine Derivatives

  • Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): Structure: Pyrazolo[4,3-c]pyridine core with ester and quinoline substituents. Synthesis: Yielded 84% via condensation of 3-aminoquinoline and ethyl chloroacetate . Properties: Melting point 248–251°C; elemental analysis matches C24H18N4O3 .
Compound Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Pyrazoloquinoline + dioxolo 4-Cl-phenyl, 4-F-benzyl N/A N/A
7f Pyrazolo[4,3-c]pyridine Quinolin-3-yl, phenyl, ethyl ester 248–251 84

Dioxolo-Fused Analogs

  • 8-Chloro[1,3]dioxolo[4,5-g]quinoline: Structure: Lacks the pyrazolo ring but shares the dioxolo-quinoline backbone. Applications: Serves as a precursor for antimalarial agents .

Substituent Modifications

Halogenated Benzyl/Phenyl Groups

  • 3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: Structure: Ethylphenyl (position 3) and 3-fluorobenzyl (position 5).
  • 3-(3,4-Dimethylphenyl)-5-(4-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: Structure: Dimethylphenyl (position 3) enhances electron-donating effects, altering electronic properties vs. Cl .
Compound Position 3 Substituent Position 5 Substituent Molecular Formula
Target Compound 4-Cl-phenyl 4-F-benzyl C25H16ClFN2O2
Ethylphenyl Analog 4-Ethylphenyl 3-F-benzyl C27H22FN3O2
Dimethylphenyl Analog 3,4-Dimethylphenyl 4-F-benzyl C27H22FN3O2

Key Research Findings

  • Substituent Effects : Halogenated aryl groups (Cl, F) improve metabolic stability and membrane permeability compared to alkyl or methoxy groups .
  • Heterocycle Impact: Pyrazoloquinoline cores exhibit stronger π-π stacking interactions with biological targets than pyrroloquinolines .
  • Synthetic Challenges : Dioxolo-fused systems require precise regiocontrol during cyclization steps .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction optimization address them?

  • Methodological Answer : Synthesis of polycyclic heteroaromatic systems often involves regioselective coupling and protection/deprotection steps. For example, the dioxolo and pyrazolo moieties require controlled cyclization under acidic or catalytic conditions.

  • Example : A copper(II)-catalyzed regioselective oxidation strategy (as in ) can be adapted for constructing the quinoline core. Multi-step protocols involving nitration, diazotization, and hydrolysis () may improve yield (e.g., 70% overall yield achieved for analogous intermediates).
  • Key Data : IR (C=O at 1646 cm⁻¹) and ¹H-NMR (δ 6.80–6.88 for aromatic protons) are critical for monitoring intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Assigning substituent positions requires comparative analysis of chemical shifts and coupling constants.

  • Example : For the fluorobenzyl group, ¹⁹F-NMR coupling with adjacent protons (e.g., δ ~-115 ppm for 4-fluorophenyl in ) and ¹H-NMR splitting patterns (e.g., dd for vicinal protons) help confirm substitution sites.
  • Key Data : IR absorption at 1092 cm⁻¹ (C=S) and 3428 cm⁻¹ (NH) can distinguish functional groups in intermediates .

Q. What crystallization conditions are optimal for X-ray diffraction studies of such compounds?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or THF) promotes single-crystal growth.

  • Example : Crystals of analogous pyrazoloquinolines () were obtained in ethyl acetate/hexane mixtures, with melting points ~248–251°C. SHELX software ( ) is recommended for refinement, achieving R-factors <0.054 .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly for enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like γ-secretase ( ).

  • Example : For γ-secretase inhibitors, substituent chirality (R-configuration in ) and fluorobenzyl hydrophobicity enhance blood-brain barrier penetration.
  • Key Data : LogP calculations (e.g., ~3.5 for ELND006 in ) guide pharmacokinetic optimization .

Q. How to resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Batch-to-batch variability may arise from residual solvents or tautomerism.

  • Example : Use deuterated solvents (DMSO-d₆) to stabilize tautomers (). HSQC and NOESY correlations can distinguish between keto-enol forms in the pyrazolo ring .
  • Key Data : ¹³C-NMR shifts for carbonyl groups (e.g., δ 164–168 ppm in ) confirm correct tautomer dominance .

Q. What strategies improve regioselectivity in electrophilic substitutions on the quinoline core?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) direct substitutions to para positions.

  • Example : Nitration of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid () proceeds at the 5-position due to fluorine’s meta-directing effects.
  • Key Data : Yields >79% achieved via controlled reaction temperatures (70–80°C) and stoichiometric HNO₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.